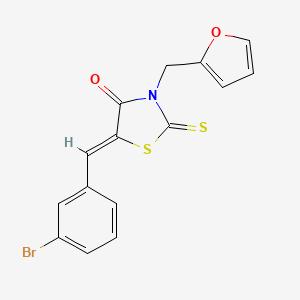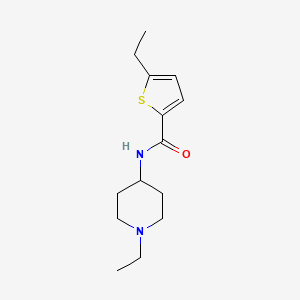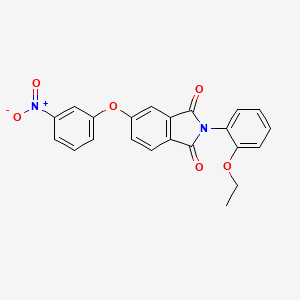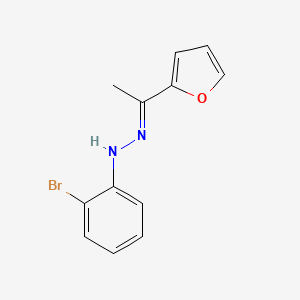![molecular formula C22H28N4O B6088344 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6088344.png)
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential for use in various applications, including medicinal chemistry, drug discovery, and biological research.5]decane.
Mecanismo De Acción
The mechanism of action of 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. The compound has also been shown to interact with certain receptors in the body, including the cannabinoid receptor CB2, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have demonstrated that 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has a range of biochemical and physiological effects. These include anti-inflammatory and analgesic effects, as well as anti-cancer effects. The compound has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of inflammation and pain in the body. However, one limitation of using the compound is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are several future directions for research on 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane. One area of interest is in the development of more efficient synthesis methods for the compound, which could increase its availability and use in research. Another area of interest is in further exploring the compound's anti-cancer properties, with the aim of developing new cancer treatments. Additionally, there is potential for the compound to be used in the development of new drugs for the treatment of neurodegenerative diseases, based on its neuroprotective effects.
Métodos De Síntesis
The synthesis of 7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has been reported in the literature. The synthesis involves a multi-step process that includes the reaction of 2-(1H-imidazol-2-yl)benzoic acid with cyclopropylmethylamine, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane has been shown to have potential for use in various scientific research applications. One of the primary applications is in medicinal chemistry, where the compound has been shown to have potent anti-inflammatory and analgesic properties. The compound has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c27-21(19-5-2-1-4-18(19)20-23-10-11-24-20)26-13-9-22(16-26)8-3-12-25(15-22)14-17-6-7-17/h1-2,4-5,10-11,17H,3,6-9,12-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKSEZSROYCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4)CN(C1)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(cyclopropylmethyl)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,7-diazaspiro[4.5]decane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![N-(4-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6088275.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6088278.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)



![N-(3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6088309.png)
![2-isobutyryl-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088315.png)


![2-{2-[(3-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6088364.png)